N-[2-(1-azepanyl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide
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Overview
Description
N-[2-(1-azepanyl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with two chlorine atoms and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-azepanyl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced by reacting the azepane derivative with 2,6-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-azepanyl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
N-[2-(1-azepanyl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial agent due to its sulfonamide group.
Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide involves the inhibition of specific enzymes or proteins. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, leading to competitive inhibition. This results in the disruption of essential metabolic pathways in microorganisms.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-azepanyl)-2-oxoethyl]-2,5-dichlorobenzenesulfonamide
- N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)methylmethanesulfonamide
- N-[2-(1-azepanyl)-2-oxoethyl]-2-iodobenzamide
Uniqueness
N-[2-(1-azepanyl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and binding affinity to biological targets. This structural variation can result in different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O3S/c15-11-6-5-7-12(16)14(11)22(20,21)17-10-13(19)18-8-3-1-2-4-9-18/h5-7,17H,1-4,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYGQEKNHDJZPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CNS(=O)(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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